![molecular formula C23H25FN2O3S B2888150 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)sulfonyl]-1H-indole CAS No. 878060-48-1](/img/structure/B2888150.png)
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)sulfonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)sulfonyl]-1H-indole is a chemical compound that has been extensively studied for its potential in scientific research. This compound is also known as TAK-659 and has gained significant attention due to its potential as a therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Domino Synthesis of Azepino Fused Diindoles
An efficient protocol for synthesizing a novel class of azepino fused diindoles has been reported, leveraging isatin tethered N-sulfonyl-1,2,3-triazoles and indoles. This synthesis showcases a broad substrate scope, yielding up to 81%. The synthesized molecules demonstrate potential in reversible catalytic hydrogenation and photophysical applications, suggesting their utility in developing advanced materials and chemical probes (Nilesh Kahar et al., 2020).
Aminoacylation of Indoles and Pyrroles
A multicomponent one-pot cascade reaction for aminoacylation of indoles and pyrroles has been developed, indicating the formation of oxo-tryptamines and oxo-pyrroloethanamines under mild conditions. This methodological advancement underscores the versatility of sulfonyl-indole frameworks in synthesizing complex nitrogen-containing heterocycles, which are pivotal in medicinal chemistry and materials science (Joshua S. Alford & H. Davies, 2014).
Tandem Copper Catalysis for Triazoloindoles
The preparation of 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles via tandem catalysis underscores the compound's utility as α-imino rhodium carbene precursors. This study reveals the compound's potential in constructing a range of valuable indole molecules, highlighting its importance in synthetic organic chemistry for generating complex molecular architectures (Yanpeng Xing et al., 2014).
Antioxidant Activity of Selanyl-Indole Derivatives
Research into the synthesis and antioxidant activity of 3-selanyl-1H-indole derivatives reveals their potential in mitigating oxidative stress. This suggests applications in developing antioxidants and therapeutic agents targeting diseases associated with oxidative damage (Beatriz M. Vieira et al., 2017).
Sequential Migration of Sulfonyl Groups
The sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines from indoloazomethine ylides presents a novel methodological approach in organic synthesis. This process highlights the versatility of sulfonyl groups in facilitating complex transformations, contributing to the development of novel synthetic strategies (Namrim Heo et al., 2020).
properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-19-11-9-18(10-12-19)17-30(28,29)22-15-26(21-8-4-3-7-20(21)22)16-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIEJHKIXRUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.